molecular formula C13H19FN2O2 B13621007 tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate

tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate

Cat. No.: B13621007
M. Wt: 254.30 g/mol
InChI Key: MNJFCFOLAVKZLU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate: is a chemical compound with a molecular formula of C13H20FN2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acids in proteins, leading to modifications that affect protein function and activity. These interactions are crucial in understanding the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-fluorophenyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)

InChI Key

MNJFCFOLAVKZLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1F

Origin of Product

United States

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